N,N,N-Tributylbutan-1-aminium iodide (1/1)

Catalog No.
S1505393
CAS No.
13311-45-0
M.F
C48H108I3N3
M. Wt
1108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Tributylbutan-1-aminium iodide (1/1)

CAS Number

13311-45-0

Product Name

N,N,N-Tributylbutan-1-aminium iodide (1/1)

IUPAC Name

tris(tetrabutylazanium);triiodide

Molecular Formula

C48H108I3N3

Molecular Weight

1108.1 g/mol

InChI

InChI=1S/3C16H36N.3HI/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3

InChI Key

MZYZRSVLEXUIRP-UHFFFAOYSA-K

SMILES

Array

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[I-].[I-].[I-]

N,N,N-Tributylbutan-1-aminium iodide, more commonly known as Tetrabutylammonium iodide (TBAI), is a quaternary ammonium salt widely utilized in both industrial and research settings. It functions as a phase-transfer catalyst, an electrolyte component, and a structure-directing agent in synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmDXXAbPHmS5_IUyDtgJ4_fBewGHipHyOYv9oCoUR8diaZcKuC454Mb-J9dNcRwNbobMOI2CBYdTbdQH4t3ouwpyyRVqKjtYEftvB4UtePPgHOMSH74FCt2XlA44-QRXxLifWXOiXVjg9pIyQUXBT4IPsOrJi9RXKgPIU1I7Sn0nwyqqwC4oMV_w%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCZQDV95K5H-BQ7K3ECz6QjjpG45A07G2QlsGzC1ERaYBM8QuOqkIhR8HsLYAcG2QrlhbgPJHXRYEk9dOp1MfoJZi2lrOE6PA3VwB2KGtz0qlYXBpPSzJ7qhjgtV6aqso%3D)] Its core value proposition stems from the large, lipophilic tetrabutylammonium cation, which enhances solubility in organic solvents, and the iodide anion, which serves as a soft nucleophile and a key component in redox-active systems. These fundamental properties make TBAI a frequent choice for applications requiring ionic mobility and reactivity in non-aqueous environments, such as in organic synthesis and electrochemical devices.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmDXXAbPHmS5_IUyDtgJ4_fBewGHipHyOYv9oCoUR8diaZcKuC454Mb-J9dNcRwNbobMOI2CBYdTbdQH4t3ouwpyyRVqKjtYEftvB4UtePPgHOMSH74FCt2XlA44-QRXxLifWXOiXVjg9pIyQUXBT4IPsOrJi9RXKgPIU1I7Sn0nwyqqwC4oMV_w%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEbPXlGojckrrau4vF5BPtZDCA1mMYmGUYXzU4VZXO1YZjDA9fvIAuCyYiY4V8F84dnEJtCxJ5ox1TSoaS18beKIg_XnZuEmciealh4xDR-ccy0rMXj1mGMKAWMV0gsejH_Sg1l97dLG4LfPNd4EfsLlC1gVpfhGYoNRmkdo47JeFXvNNlOaYxeu6M-Q%3D%3D)]

Substituting N,N,N-Tributylbutan-1-aminium iodide (TBAI) with seemingly similar salts, such as its bromide analog (TBAB) or homologs with different alkyl chain lengths (e.g., tetrapropylammonium iodide), is often not viable for process-sensitive applications. The choice of the halide anion (iodide vs. bromide or chloride) directly alters nucleophilicity, redox potential, and lattice interactions, which is particularly critical in applications like perovskite synthesis where the halide is incorporated into the final material's crystal structure and dictates its optoelectronic properties.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1iYNXsdHH220-WIBcQKsjRR4Y_lLO2hE_LAgUro6k1GJL1Dxv0W45xvVwAY3pIulHeXuIVkVTjrOIKHs4VS7fwqu2av0woHvGvwgPOB7blB81ZYDLyzXNCCXQ3xhsfxwRbCWXbEZF_dWcNw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErHqKdw6B8M3Hi9OZaoOg0lea9sxq0RIORJz7nfrfr72jVucdNRlmpO8GTH7iAbluzua8pW-MmCfSpN3xAP8k4MgGkzsbATRTZ8FHA_eGlv4KQ_cvyx4QLRaMzURJCA62oXS9FSvKlfY1TmUSBUapfOUuJSjZxIo_15W5dbmmTqBeeX7PUlud4boZ4QnxVAjkWmrej3MNTvlu0aOucmPgWfxDEDp62s8f5HLvZF1dNsaQiVGeBAVz3zmJptvh3-tdRW6BDj-wWfCi1Z4P5f1WpNg%3D%3D)] Similarly, modifying the alkyl chain length of the cation changes the salt's lipophilicity, solubility, melting point, and steric bulk, impacting its performance as a phase-transfer catalyst and its conductivity in electrolyte formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1-KGOuoUMzkJILYOEbUHpJIOzQAXFxuwW7Z6o4snLTwOLlcTPbkzxRYo4BMEzURjbCWgTU5wHEpxXOWTtpg_c4c27g6hxUjFK4wqwJe35TdgBYTFCU62gwIao_VUh2G2Ts4YCFwbTzDyUNyz9tZKcCVqL0GxPYQ%3D%3D)] These seemingly minor structural changes lead to significant, quantifiable differences in processability and application-critical performance, making direct substitution a high-risk decision without specific re-validation.

Superior Ionic Conductivity in Electrolytes Compared to Inorganic Salts

In gel polymer electrolytes designed for dye-sensitized solar cells (DSSCs), formulations based on TBAI demonstrate significantly higher ionic conductivity compared to those relying solely on inorganic salts like Lithium Iodide (LiI). A study on PEO/PVA-based gels showed that the electrolyte without LiI (containing TBAI as the primary iodide source) exhibited the highest room temperature conductivity of 5.50 mS cm⁻¹. The addition of LiI, a common inorganic substitute, led to a decrease in overall conductivity.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFojOgwiqZZA-NKfHZczZk5uo--wESeaOeP3jkmlw8zN7BVqZT4Z6kUCLvQUWLul5bijr34jYhWwiCXCEvte3T9zxAl75UkvyVlKBlSG7cryf6NA8VPzecciin2l53l-uQyOIzzXM7_PqortS4WzwbvVtE%3D)]

Evidence DimensionIonic Conductivity at Room Temperature
Target Compound Data5.50 mS cm⁻¹ (in PEO/PVA gel with TBAI as sole iodide salt)
Comparator Or BaselineLower conductivity observed upon addition of Lithium Iodide (LiI)
Quantified DifferenceTBAI-only formulation showed the peak conductivity; LiI addition was detrimental.
ConditionsGel polymer electrolyte (GPE) containing PEO, PVA, TBAI, ethylene carbonate (EC), dimethyl sulfoxide (DMSO), and iodine.

For high-performance electrochemical devices like DSSCs or batteries, higher ionic conductivity directly translates to lower internal resistance and improved device efficiency.

Distinct Performance in Perovskite Defect Passivation vs. Bromide Analog

When used as a passivating agent in carbon-based perovskite solar cells (C-PSCs), the choice of halide anion between TBAI and Tetrabutylammonium Bromide (TBAB) yields different device efficiencies. While both improve performance over a control, TBAB-modified cells achieved a maximum power conversion efficiency (PCE) of 14.85%, which was quantitatively higher than the 14.02% PCE from TBAI-based cells. However, both demonstrated excellent long-term stability, retaining over 85% (TBAI) and 90% (TBAB) of their initial efficiency after 40 days.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFojOgwiqZZA-NKfHZczZk5uo--wESeaOeP3jkmlw8zN7BVqZT4Z6kUCLvQUWLul5bijr34jYhWwiCXCEvte3T9zxAl75UkvyVlKBlSG7cryf6NA8VPzecciin2l53l-uQyOIzzXM7_PqortS4WzwbvVtE%3D)] This highlights that the halide is not interchangeable and must be selected based on the target efficiency and stability profile for a specific perovskite formulation.

Evidence DimensionMax. Power Conversion Efficiency (PCE)
Target Compound Data14.02% (for TBAI-modified device)
Comparator Or Baseline14.85% (for TBAB-modified device)
Quantified DifferenceTBAB resulted in a ~6% relative increase in PCE over TBAI in this specific system.
ConditionsCarbon-based perovskite solar cells (C-PSCs) with the salt used as a defect passivator.

This demonstrates that TBAI and TBAB are not simple substitutes; a buyer must procure the specific halide required to achieve optimized performance in advanced semiconductor applications.

Differentiated Solubility Profile Compared to Other Halide Salts

The solubility of tetrabutylammonium salts is highly dependent on the halide anion, which is a critical parameter for process design and formulation. In aqueous solutions, the solubility of TBAI is noted to be poor compared to its chloride (TBACl) and bromide (TBABr) counterparts. In one study, TBAI in water formed a liquid-solid two-phase system at low temperatures or a liquid-liquid two-phase system above 69 °C, whereas TBACl and TBABr exhibited different and more complex phase behaviors with water and aromatic hydrocarbons.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFojOgwiqZZA-NKfHZczZk5uo--wESeaOeP3jkmlw8zN7BVqZT4Z6kUCLvQUWLul5bijr34jYhWwiCXCEvte3T9zxAl75UkvyVlKBlSG7cryf6NA8VPzecciin2l53l-uQyOIzzXM7_PqortS4WzwbvVtE%3D)] This lower aqueous solubility makes TBAI better suited for applications requiring high partitioning into an organic phase.

Evidence DimensionAqueous Solubility & Phase Behavior
Target Compound DataPoor solubility in water, forming distinct two-phase systems.
Comparator Or BaselineTetrabutylammonium chloride (TBACl) and bromide (TBABr) show different, generally higher, aqueous solubility and phase behavior.
Quantified DifferenceQualitatively different phase behavior (liquid-solid vs. liquid-liquid) under varied conditions.
ConditionsAqueous and aromatic hydrocarbon solvent systems.

Procurement decisions must be based on the specific solvent system; TBAI is preferable for processes needing minimal aqueous phase interaction, while TBAB or TBACl would be chosen for systems requiring higher aqueous solubility.

Formulation of High-Conductivity Organic-Based Electrolytes

TBAI is the indicated choice when formulating non-aqueous or gel polymer electrolytes where maximizing ionic conductivity is the primary objective. Its large organic cation ensures solubility and mobility in organic media, and studies show that TBAI-based systems can achieve higher conductivity than those using common inorganic salts like LiI, leading to improved performance in devices such as dye-sensitized solar cells.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFojOgwiqZZA-NKfHZczZk5uo--wESeaOeP3jkmlw8zN7BVqZT4Z6kUCLvQUWLul5bijr34jYhWwiCXCEvte3T9zxAl75UkvyVlKBlSG7cryf6NA8VPzecciin2l53l-uQyOIzzXM7_PqortS4WzwbvVtE%3D)]

Precursor for Iodide-Containing Perovskite Semiconductors

In the synthesis of iodide-based perovskites (e.g., MAPbI3), TBAI serves not only as a processing additive but also as a source of iodide ions. Evidence shows that the specific halide is critical to final device performance.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9CUNfy6SQBl97ATk4aVPyKOKAGfk6sUweTCkG8G1o5pZoX8SPlMXTF3r_6Tvs8hvoGeer_BCWR2X9pP_mu0pQr1Jw_ghO2gxX_NmoO5j8bxuCtyerX_frNKryNPrra_-wnuvhZ1ZVAXEjms3wr940wCLQGeFkB-iAXN4Elfj6JJ_dZF9pLFYsqREmd83GZpyL9clkSxlRv2-lUfTwv9s8uVS0-MUGnPVTXMvRdQrx3Ohfk0n4drC9ETvbJ1ISYt6OBYLjBcHbJAJvo4HQaBUb10Q%3D)] Therefore, TBAI is the correct procurement choice over TBAB or TBACl when the synthetic target is an iodide-containing perovskite, where it aids in defect passivation and improves film quality and stability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEI4dp5e-3vAohOrh7tPD9Opgr6VH4LVDr6qwtjcLXyk8UxkANokxUQpf7pz8gRPhiSe2Du4X_QOn5cXDypN2iq1nhl4ypYxf-qlCq1_fCd0020vtOhil5TyJLEq-1Y24gkjMgcml9P0PT3QH90K2pFi6WU6K-1ETYEvvAaOeg8oldpcQndcQJE)]

Phase-Transfer Catalysis in Biphasic Organic Reactions

Due to its high lipophilicity and poor comparative water solubility, TBAI is well-suited for use as a phase-transfer catalyst in biphasic (organic-aqueous) systems.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGY58o2BQq9YMBTlXFKlYRR2i8pnEhSuk-_Q2fTursvifV3QX5VQD2Y32O1SWEb8q_F4IcgEzwrawQr4zMH902yMfCYKt25u9ThZizvv3vxmgBs7gXCW2DWJyxA3w%3D%3D)] It efficiently transports the iodide anion into the organic phase for nucleophilic substitution reactions. It is particularly useful as a co-catalyst to activate alkyl chlorides or bromides via the Finkelstein reaction, where an in-situ exchange generates a more reactive alkyl iodide.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEPJl7w05AfheR8636KGOV1C_lOfwMHUgF7S89xZn_tLFNeeQu_ZwfqJLQfRj4ujLe6VuF-UkMeFLH8X2TF5MOi4OUr9KilJYdjEDjnpeZwpuL4IgxEIUiAs6VgJN_DsVRAn0%3D)]

Hydrogen Bond Acceptor Count

3

Exact Mass

1107.5677 Da

Monoisotopic Mass

1107.5677 Da

Heavy Atom Count

54

Wikipedia

Tetrabutylammonium_triiodide

Dates

Last modified: 08-15-2023

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